3-Amino-3-(4-iodophenyl)propanamide
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Overview
Description
3-Amino-3-(4-iodophenyl)propanamide is an organic compound with the molecular formula C9H11IN2O It is a derivative of propanamide, featuring an amino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-iodophenyl)propanamide typically involves the reaction of 4-iodoaniline with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of palladium catalysts and hydrogen gas for the hydrogenation step, and acidic or basic conditions for the hydrolysis step .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-iodophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted phenyl derivatives, while oxidation and reduction reactions can yield nitro or secondary amine derivatives .
Scientific Research Applications
3-Amino-3-(4-iodophenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-iodophenyl)propanamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-iodophenyl)propanamide
- 3-Amino-3-(4-bromophenyl)propanamide
- 3-Amino-3-(4-chlorophenyl)propanamide
Uniqueness
3-Amino-3-(4-iodophenyl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is not possible with other halogens like bromine or chlorine .
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-amino-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
INQXIWCOIGUSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)I |
Origin of Product |
United States |
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